molecular formula C17H15F3N2O2 B2991157 (4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone CAS No. 2034301-59-0

(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

Cat. No. B2991157
CAS RN: 2034301-59-0
M. Wt: 336.314
InChI Key: HPPRMEOQSGEKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are related to this compound, generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in the synthesis of various bioactive molecules. The compound can serve as a precursor in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals and alkaloids, highlighting their significance in drug design and development .

Pharmacological Applications in Cancer Therapy

The structural motif of piperidine is often found in molecules with antitumor properties. For instance, piperidine derivatives have been identified as selective and orally active inhibitors of Protein Kinase B (Akt), which is a key player in cancer cell growth and survival. By inhibiting Akt, these compounds have shown potential in suppressing tumor growth in vivo .

Antimicrobial Activity

Piperidine derivatives have demonstrated significant antimicrobial activity. The compound can be utilized to synthesize novel molecules with enhanced antibacterial and antifungal properties. This is particularly valuable in the development of new treatments for resistant strains of bacteria and fungi .

Organophotocatalysis

In the field of organophotocatalysis, piperidine derivatives can be used to synthesize 2-piperidinones via a [1+2+3] strategy. This method allows for the one-step creation of diverse substituted 2-piperidinones from readily available starting materials, which are crucial in pharmaceuticals and natural products .

Antiviral Agents

The compound has potential applications in the design of antiviral agents. By synthesizing new isatin derivatives that include the piperidine structure, researchers aim to create broad-spectrum antiviral agents that can be assessed using both in vitro and in silico approaches .

Development of Antihypertensive Agents

Piperidine derivatives have been investigated for their blood pressure-lowering activity. The compound could be explored for its potential as an antihypertensive agent, contributing to the search for more effective treatments for high blood pressure conditions .

Future Directions

The future directions for research on “(4-(Pyridin-4-yloxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone” and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. This could include investigating their potential use in the development of new drugs, given the wide range of bioactivities exhibited by related compounds .

properties

IUPAC Name

(4-pyridin-4-yloxypiperidin-1-yl)-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-14-2-1-13(15(19)16(14)20)17(23)22-9-5-12(6-10-22)24-11-3-7-21-8-4-11/h1-4,7-8,12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPRMEOQSGEKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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